(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid basic properties
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid basic properties
An In-Depth Technical Guide to the Physicochemical Properties of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
Executive Summary
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Possessing a carboxylic acid, a methyl ester, and a cyclohexene scaffold with defined cis-stereochemistry, it serves as a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic routes via asymmetric desymmetrization, analytical characterization protocols, and key aspects of its chemical reactivity. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical application and theoretical underpinnings of its chemistry.
Core Molecular Identity and Structure
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a derivative of cyclohexene dicarboxylic acid. The specific stereoisomer, designated by the (1R,6S) configuration, indicates that the methoxycarbonyl and carboxylic acid groups are on the same side of the cyclohexene ring, a cis relationship. This defined stereochemistry is crucial for its application as a chiral synthon.
Key Identifiers:
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IUPAC Name: (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
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Common Synonyms: (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethylester[1][2]
Physicochemical and Basic Properties
The molecule's functionality is dictated by the interplay between its carboxylic acid, ester, and alkene moieties. These groups govern its physical properties and reactivity.
Quantitative Data Summary
The fundamental properties of this compound are summarized below. It is a crystalline solid with poor aqueous solubility, characteristic of many organic acids of similar molecular weight.
| Property | Value | Source(s) |
| Melting Point | 65-67 °C | [2][4] |
| Boiling Point | 306.5 ± 42.0 °C (Predicted) | [2][4] |
| Density | 1.231 g/cm³ (Predicted) | [2][4] |
| pKa | 4.26 ± 0.40 (Predicted) | [2][4] |
| Water Solubility | Insoluble | [2][4] |
| Appearance | White to off-white crystalline powder | [4] |
Acidity and Basicity
As a carboxylic acid, the primary "basic" property of interest to a chemist is its acidity, quantified by the pKa. The predicted pKa of ~4.26 is typical for a carboxylic acid. This acidity is central to its reactivity, allowing for deprotonation with mild bases to form a carboxylate, which can act as a nucleophile. The presence of the electron-withdrawing methoxycarbonyl group on the adjacent carbon likely contributes to a slight increase in acidity compared to unsubstituted cyclohexanecarboxylic acid. Its Brønsted-Lowry basicity is negligible and not synthetically relevant.
Synthesis via Asymmetric Desymmetrization
The most elegant and common strategy for producing this chiral molecule is through the asymmetric desymmetrization of a prochiral meso-anhydride. This approach avoids classical resolution of a racemic mixture, making it highly atom-economical.
Synthetic Workflow Overview
The synthesis begins with the readily available cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, which is itself often prepared via a Diels-Alder reaction. The key step is the enantioselective ring-opening of this symmetrical anhydride using methanol, catalyzed by a chiral agent.
Caption: General synthetic workflow for the target molecule.
Experimental Protocol: Asymmetric Alcoholysis
This protocol is based on established principles of alkaloid-catalyzed desymmetrization of cyclic anhydrides[5]. The choice of catalyst (e.g., quinidine vs. quinine) dictates which enantiomer of the product is formed.
Objective: To synthesize the title compound with high enantiomeric excess (ee).
Materials:
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cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride
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Quinidine (or other suitable chiral catalyst)
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Anhydrous Methanol
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Anhydrous Toluene (or other suitable aprotic solvent)
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Hydrochloric Acid (2 N)
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Saturated Sodium Bicarbonate solution
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Dichloromethane or Ethyl Acetate
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Anhydrous Magnesium Sulfate
Procedure:
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Vessel Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq) and quinidine (1.1 eq).
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Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). This is critical to exclude moisture, which would lead to the formation of the achiral dicarboxylic acid.
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Solvent Addition & Cooling: Anhydrous toluene is added, and the resulting suspension is cooled to a low temperature (e.g., -55 °C to -20 °C). Lower temperatures are often crucial for achieving high enantioselectivity by rigidifying the transition state complex between the catalyst, anhydride, and alcohol[5].
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Nucleophile Addition: Anhydrous methanol (3.0 eq) is added dropwise to the cold, stirring suspension.
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Reaction Monitoring: The reaction is stirred at the low temperature for an extended period (24-96 hours) until analysis (e.g., by TLC or ¹H NMR of an aliquot) indicates complete consumption of the starting anhydride.
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Workup - Catalyst Removal: The reaction mixture is concentrated in vacuo. The residue is dissolved in diethyl ether or ethyl acetate and washed with 2 N HCl to protonate and extract the basic alkaloid catalyst into the aqueous phase.
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Workup - Product Isolation: The organic layer is then extracted with a saturated solution of sodium bicarbonate. The acidic product is deprotonated and moves into the aqueous basic layer, separating it from unreacted alcohol and other neutral impurities.
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Final Steps: The basic aqueous phase is carefully acidified with cold 8 N HCl to a pH of ~1-2. The protonated product, which is insoluble in water, will precipitate or can be extracted with several portions of dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product.
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of the final product is essential.
Spectroscopic Analysis
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¹H NMR: Expected signals include resonances for the two olefinic protons (~5.7 ppm), two protons alpha to the carbonyl groups (~3.0 ppm), the allylic protons (~2.5 ppm), and a sharp singlet for the methyl ester protons (~3.7 ppm). A broad singlet for the carboxylic acid proton will also be present (>10 ppm).
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¹³C NMR: Key signals will appear for the two distinct carbonyl carbons (ester and acid, >170 ppm), the two olefinic carbons (~125 ppm), and the methyl ester carbon (~52 ppm)[6].
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This method provides a robust, self-validating system to quantify the success of the asymmetric synthesis. The following conditions are adapted from literature for similar compounds[6].
Objective: To determine the enantiomeric purity of the synthesized product.
Instrumentation & Columns:
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HPLC system with a UV detector
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Chiral Stationary Phase Column (e.g., Chiralcel OD-H or AD-H)
Procedure:
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Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.
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Mobile Phase: A mixture of Hexane and Isopropanol (IPA) is typical. A common starting point is 90:10 Hexane:IPA, with a small amount of trifluoroacetic acid (TFA, ~0.1%) often added to suppress deprotonation of the carboxylic acid and ensure sharp peak shapes.
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HPLC Conditions:
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Flow Rate: 0.5 - 1.0 mL/min
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UV Detection: 220 nm
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Column Temperature: 25 °C
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Analysis: Inject the sample. The two enantiomers will have different retention times (t). The enantiomeric excess is calculated from the peak areas (A) of the major and minor enantiomers:
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ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
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Chemical Reactivity and Synthetic Utility
The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.
Caption: Key reactive sites and potential transformations. (Note: Image placeholder would be replaced with the actual 2D structure).
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Carboxylic Acid (Site 1): This site is the most acidic and readily undergoes deprotonation. It can be converted to an acid chloride with thionyl chloride, which is a highly reactive intermediate for forming amides or other esters[7]. Direct amide coupling using agents like EDC or HATU is also a standard transformation.
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Ester (Site 2): The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding dicarboxylic acid. It can also be reduced, typically along with the carboxylic acid, using strong reducing agents like LiAlH₄ to furnish a diol.
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Alkene (Site 3): The carbon-carbon double bond can be subjected to a variety of reactions. Catalytic hydrogenation (e.g., H₂, Pd/C) will yield the saturated cyclohexane derivative[7]. It is also susceptible to epoxidation (e.g., with m-CPBA) or dihydroxylation. The stereochemistry of the existing substituents can influence the facial selectivity of these additions.
These transformations make the molecule a valuable precursor for synthesizing pharmaceuticals, as cyclohexene and cyclohexane cores are prevalent in many bioactive compounds[8].
Safety and Handling
As with any laboratory chemical, proper handling is essential.
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Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
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Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
References
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Arctom Scientific. (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid Product Page. Available from: [Link]
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Chen, F. E., et al. (2013). Supporting Information for related compounds. Royal Society of Chemistry. Available from: [Link]
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MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5891. Available from: [Link]
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Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]
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Bolm, C., et al. (2002). Asymmetric Alcoholysis of Meso-Anhydrides Mediated by Alkaloids. Organic Syntheses, 79, 199. Available from: [Link]
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Li, G., et al. (2020). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 32(6), 835-844. Available from: [Link]
Sources
- 1. 88335-93-7 Cas No. | (1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid | 88335-93-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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